Product packaging for (2R)-3-Cyclopentyl-2-methylpropan-1-amine(Cat. No.:CAS No. 2248174-98-1)

(2R)-3-Cyclopentyl-2-methylpropan-1-amine

Cat. No.: B3000512
CAS No.: 2248174-98-1
M. Wt: 141.258
InChI Key: SKIOPWICPSTWBL-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-3-Cyclopentyl-2-methylpropan-1-amine is a chiral alkylamine building block of high interest in medicinal chemistry and drug discovery. Its structure features a defined (R) stereocenter and a cyclopentyl group, a moiety recognized for its ability to optimally fill hydrophobic pockets in enzyme active sites, thereby enhancing the potency and selectivity of drug candidates . Researchers can utilize this chiral amine as a key synthetic intermediate for the development of novel bioactive molecules. The cyclopentyl group is known to create a maximal inductive effect relative to its bulkiness, which can favorably influence the pharmacokinetic properties of a compound . As a single enantiomer, this compound is essential for studying structure-activity relationships (SAR) and for creating stereochemically pure compounds in research. This product is intended for Research Use Only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) and handle this compound in accordance with all applicable laboratory and regulatory guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19N B3000512 (2R)-3-Cyclopentyl-2-methylpropan-1-amine CAS No. 2248174-98-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-cyclopentyl-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-8(7-10)6-9-4-2-3-5-9/h8-9H,2-7,10H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKIOPWICPSTWBL-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCCC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1CCCC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2r 3 Cyclopentyl 2 Methylpropan 1 Amine

Stereoselective Synthesis Approaches

Asymmetric catalysis offers an efficient route to chiral amines by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Transition-metal-catalyzed asymmetric reductive amination (ARA) is a powerful method for the synthesis of chiral amines from carbonyl compounds. researchgate.netrsc.org This one-pot reaction typically involves the condensation of a ketone or aldehyde with an amine source (like ammonia) to form an imine intermediate, which is then asymmetrically reduced by a chiral transition metal catalyst in the presence of a reducing agent (e.g., H₂). nih.gov

For the synthesis of the target compound, 3-cyclopentyl-2-methylpropanal (B6614607) would be the logical starting material. A hypothetical reaction scheme is presented below:

Hypothetical Reaction Scheme for Transition Metal-Catalyzed Asymmetric Reductive Amination

The success of this reaction would depend on the choice of the metal catalyst and the chiral ligand to induce high enantioselectivity for the (R)-enantiomer.

Table 1: Representative Chiral Ligands for Transition Metal-Catalyzed ARA

Ligand FamilyMetal Commonly UsedKey Structural Feature
Chiral Phosphines (e.g., BINAP)Rhodium, RutheniumC₂-symmetric biaryl phosphine (B1218219)
Chiral Diamines (e.g., DPEN)RutheniumC₂-symmetric diamine
Phosphine-Oxazoline LigandsIridiumP,N-bidentate ligand

This table presents general classes of ligands used in asymmetric reductive amination; specific data for the synthesis of (2R)-3-Cyclopentyl-2-methylpropan-1-amine is not available.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. In the context of chiral amine synthesis, chiral Brønsted acids, such as chiral phosphoric acids, are often employed to activate imines for asymmetric reduction. A Hantzsch ester or a silane (B1218182) is commonly used as the reducing agent.

A potential organocatalytic route would involve the in-situ formation of an imine from 3-cyclopentyl-2-methylpropanal and an amine source, followed by asymmetric reduction.

Biocatalysis, using enzymes to perform chemical transformations, is a powerful tool for stereoselective synthesis. Transaminases (TAs) are particularly useful for the synthesis of chiral amines from prochiral ketones or aldehydes. rsc.orgmdpi.com An (R)-selective transaminase could potentially convert 3-cyclopentyl-2-methylpropanal to the desired (R)-amine with high enantiomeric excess, using an amino donor like isopropylamine. mdpi.com

Alternatively, a racemic mixture of 3-cyclopentyl-2-methylpropan-1-amine (B13621116) could be resolved using an enzyme, such as a lipase, in a process called enzymatic kinetic resolution. mdpi.com The enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated amine from the unreacted enantiomer.

Table 2: Potential Biocatalytic Methods

Biocatalytic MethodEnzyme ClassStarting MaterialKey Advantage
Asymmetric SynthesisTransaminase (ω-TA)3-Cyclopentyl-2-methylpropanalDirect conversion to the chiral amine with high enantioselectivity. mdpi.com
Kinetic ResolutionLipaseRacemic 3-cyclopentyl-2-methylpropan-1-amineSeparation of enantiomers from a racemic mixture. mdpi.com

This table outlines potential biocatalytic strategies; specific enzymes and reaction conditions for the target molecule have not been reported.

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of this compound, one could envision a strategy starting from a chiral precursor where the stereochemistry is already set. Alternatively, a chiral auxiliary could be attached to a precursor molecule to direct the formation of the desired stereocenter. For example, an imine could be formed between 3-cyclopentyl-2-methylpropanal and a chiral amine (the auxiliary). Subsequent diastereoselective reduction of this imine would lead to a chiral amine, from which the auxiliary could be cleaved. researchgate.netnih.gov

Another approach would involve the use of a chiral auxiliary attached to a two-carbon unit, which could then be alkylated with a cyclopentylmethyl halide. For instance, a chiral oxazolidinone could be acylated with propionyl chloride, and the resulting intermediate could be deprotonated and reacted with cyclopentylmethyl bromide. Subsequent removal of the auxiliary would yield a precursor that could be converted to the target amine.

Due to the lack of specific literature on the synthesis of this compound, the data tables that would typically present detailed research findings with catalysts, yields, and enantiomeric excess could not be generated. The information provided herein is a general overview of established synthetic strategies that could theoretically be applied to its synthesis.

Chiral Auxiliary-Mediated Synthesis

Chiral Sulfinamide-Based Strategies

The use of chiral N-sulfinylamines as intermediates provides a powerful and widely applicable method for the asymmetric synthesis of chiral amines. This strategy, pioneered by Ellman, utilizes commercially available and highly stereopure tert-butanesulfinamide as a chiral auxiliary. The general approach involves the condensation of the chiral sulfinamide with an appropriate aldehyde to form a chiral N-sulfinylimine. Subsequent nucleophilic addition to the carbon-nitrogen double bond of this imine proceeds with high diastereoselectivity, controlled by the bulky tert-butylsulfinyl group. The final step involves the acidic cleavage of the N-S bond to afford the desired chiral primary amine.

For the synthesis of this compound, this strategy would commence with 3-cyclopentyl-2-methylpropanal. Condensation with (R)-tert-butanesulfinamide would yield the corresponding (R)-N-sulfinylimine. The key stereocenter at the C2 position would then be established through a diastereoselective reaction. Finally, acidic hydrolysis would remove the chiral auxiliary to yield the target amine. The high diastereoselectivity is generally attributed to a six-membered chair-like transition state where the nucleophile attacks from the less sterically hindered face.

StepReactionReagents and ConditionsIntermediate/Product
1Imine Formation3-Cyclopentyl-2-methylpropanal, (R)-tert-butanesulfinamide, dehydrating agent (e.g., CuSO₄)(R,E)-N-(3-cyclopentyl-2-methylpropylidene)-2-methylpropane-2-sulfinamide
2Nucleophilic AdditionOrganometallic reagent (e.g., Grignard or organolithium)Diastereomerically enriched sulfinamide
3DeprotectionAcidic hydrolysis (e.g., HCl in methanol)This compound

Chiral Pool Synthesis Strategies Utilizing Naturally Derived Precursors

Chiral pool synthesis leverages the vast array of enantiomerically pure compounds from natural sources, such as amino acids, carbohydrates, and terpenes, as starting materials. This approach incorporates a pre-existing stereocenter from the chiral pool into the target molecule, thus avoiding the need for an asymmetric induction step. For the synthesis of this compound, a suitable starting material would be a naturally occurring compound with the desired (R)-configuration at a key position that can be elaborated into the final product.

Diastereoselective Pathways to the (2R)-Configuration

Diastereoselective reactions are a powerful tool in asymmetric synthesis, where a pre-existing chiral center in the substrate or a chiral reagent directs the formation of a new stereocenter.

In substrate-controlled diastereoselection, a chiral center already present in the molecule dictates the stereochemical outcome of a subsequent reaction. For the synthesis of this compound, this would involve a substrate that already contains a chiral center, and a new stereocenter is introduced in a diastereoselective manner. For example, if a chiral precursor containing a stereocenter adjacent to a reactive site is used, the steric and electronic properties of that chiral center can influence the trajectory of an incoming reagent, leading to the preferential formation of one diastereomer.

In reagent-controlled diastereoselection, a chiral reagent is used to differentiate between prochiral faces of a substrate, leading to the formation of a new stereocenter with a specific configuration. This approach is advantageous when the substrate itself is achiral. A common strategy involves the use of a chiral catalyst or a stoichiometric amount of a chiral auxiliary that temporarily attaches to the substrate.

For instance, the diastereoselective alkylation of a chiral enamine derived from a prochiral ketone and a chiral amine could be a viable route. The resulting product would then be converted to the target amine.

Enantioselective Reduction of Imines or Nitriles

The enantioselective reduction of prochiral imines or nitriles is a highly efficient method for the synthesis of chiral amines. This can be achieved through catalysis with chiral metal complexes or through biocatalysis.

For the synthesis of this compound, a precursor imine, 3-cyclopentyl-2-methylpropan-1-imine, could be subjected to asymmetric hydrogenation using a chiral catalyst, such as a rhodium or iridium complex with a chiral phosphine ligand. The catalyst would selectively add hydrogen across the C=N double bond to produce the (R)-enantiomer in excess.

Alternatively, biocatalytic methods employing enzymes such as imine reductases (IREDs) or reductive aminases could be used. These enzymes exhibit high enantioselectivity and operate under mild conditions. The corresponding ketone, 3-cyclopentyl-2-methylpropanone, could be converted to the amine in a one-pot reductive amination reaction using an amine donor and a suitable enzyme.

Similarly, the enantioselective reduction of the corresponding nitrile, 3-cyclopentyl-2-methylpropanenitrile, could be explored, although this is generally a more challenging transformation to achieve with high enantioselectivity.

PrecursorMethodCatalyst/EnzymeProduct
3-Cyclopentyl-2-methylpropan-1-imineAsymmetric HydrogenationChiral Rh or Ir complexThis compound
3-Cyclopentyl-2-methylpropanoneBiocatalytic Reductive AminationImine Reductase (IRED)This compound
3-Cyclopentyl-2-methylpropanenitrileEnantioselective ReductionChiral reducing agent/catalystThis compound

Classical and Contemporary Reaction Pathways for the Amine Moiety

The primary amine functionality in this compound is a versatile handle for a variety of chemical transformations, allowing for its incorporation into more complex molecules. Classical reactions of primary amines include N-alkylation, N-acylation, and sulfonamide formation.

N-Alkylation: The amine can react with alkyl halides to form secondary or tertiary amines. To control the degree of alkylation, reductive amination is a more effective modern method. This involves the reaction of the primary amine with an aldehyde or ketone to form an imine or enamine in situ, which is then reduced with a mild reducing agent like sodium triacetoxyborohydride (B8407120) to yield the N-alkylated product.

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. This is a robust and widely used transformation. Peptide coupling reagents can also be employed to form amide bonds with carboxylic acids.

N-Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base provides sulfonamides. This is a common reaction for the synthesis of biologically active compounds.

Contemporary reaction pathways might include transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, where the amine could be coupled with aryl halides or triflates to form N-aryl derivatives.

Reaction TypeReagentsProduct Type
N-Alkylation (Reductive Amination)Aldehyde/Ketone, NaBH(OAc)₃Secondary or Tertiary Amine
N-AcylationAcyl chloride/Anhydride, BaseAmide
N-SulfonylationSulfonyl chloride, BaseSulfonamide
Buchwald-Hartwig AminationAryl halide/triflate, Pd catalyst, BaseN-Aryl Amine

Reductive Amination Strategies

Reductive amination stands as a primary and versatile method for the synthesis of amines. This approach typically involves the reaction of a carbonyl compound with an amine or ammonia (B1221849) to form an imine or enamine intermediate, which is then reduced to the target amine. For the synthesis of this compound, the logical precursor is 3-Cyclopentyl-2-methylpropanal.

A straightforward, non-asymmetric approach would involve the direct reductive amination of 3-Cyclopentyl-2-methylpropanal with ammonia. However, to achieve the desired (2R) stereochemistry, asymmetric methods are required. One powerful strategy involves the use of a chiral auxiliary.

Asymmetric Synthesis using Chiral Auxiliaries:

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

A widely used and effective chiral auxiliary for the synthesis of chiral amines is tert-butanesulfinamide, often referred to as Ellman's auxiliary. The synthesis would proceed via the condensation of (R)-tert-butanesulfinamide with 3-Cyclopentyl-2-methylpropanal to form an N-sulfinyl imine. The stereocenter at the sulfur atom directs the subsequent nucleophilic addition (in this case, reduction of the imine) to one face of the C=N double bond. Diastereoselective reduction of the resulting N-sulfinyl imine, followed by acidic cleavage of the sulfinyl group, would yield the desired this compound with high enantiomeric excess.

Another well-established chiral auxiliary is pseudoephedrine. It can be used to synthesize chiral α-branched aldehydes, which can then be converted to the corresponding amines. harvard.eduacs.orgnih.gov This approach would involve the alkylation of a pseudoephedrine amide enolate, followed by transformation of the resulting product into the target amine.

Step Reaction Reagents and Conditions Expected Outcome
1Imine Formation3-Cyclopentyl-2-methylpropanal, (R)-tert-butanesulfinamide, Ti(OEt)4N-(3-Cyclopentyl-2-methylpropylidene)-tert-butanesulfinamide
2Diastereoselective ReductionNaBH4, L-Selectride®, or other hydride reagents(R)-N-((2R)-3-Cyclopentyl-2-methylpropyl)-tert-butanesulfinamide
3Auxiliary CleavageHCl in an appropriate solventThis compound

Direct Electrophilic Amination Reactions

Direct electrophilic amination involves the reaction of a nucleophilic carbon species (carbanion or enolate) with an electrophilic nitrogen source. While a powerful method for C-N bond formation, its application to the direct synthesis of this compound is less straightforward than reductive amination.

Theoretically, one could envision the formation of an enolate or a related nucleophile from a derivative of 3-cyclopentyl-2-methylpropane, followed by reaction with an electrophilic aminating agent. Achieving the desired (2R) stereochemistry would necessitate a chiral catalyst or a chiral electrophilic nitrogen source. However, controlling the regioselectivity and stereoselectivity at the β-position of a propane (B168953) derivative presents a significant challenge.

C-N Bond-Forming Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions, particularly those mediated by palladium and nickel, have become indispensable tools for the formation of C-N bonds. escholarship.orgcolab.wsresearchgate.net These reactions typically involve the coupling of an organic halide or pseudohalide with an amine.

Palladium-Catalyzed Amination

The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed C-N cross-coupling reaction. colab.wsresearchgate.net To synthesize this compound via this method, one would require a suitable chiral substrate. A possible, albeit challenging, route could involve the synthesis of a chiral electrophile, such as (2R)-1-halo-3-cyclopentyl-2-methylpropane, and its subsequent coupling with an ammonia surrogate. The synthesis of the chiral halide precursor in high enantiomeric purity would be a critical step.

Reactant 1 Reactant 2 Catalyst System Potential Product
(2R)-1-bromo-3-cyclopentyl-2-methylpropaneAmmonia or Ammonia SurrogatePd catalyst (e.g., Pd(OAc)2) with a suitable phosphine ligand (e.g., a biarylphosphine)This compound
Nickel-Catalyzed Amination

Nickel-catalyzed amination has emerged as a cost-effective and powerful alternative to palladium-catalyzed methods. escholarship.org Similar to the palladium-catalyzed approach, a nickel-catalyzed cross-coupling would likely involve a chiral alkyl halide as a precursor. The development of nickel catalysts with chiral ligands has enabled asymmetric C-N bond formation, which could potentially be applied to this synthesis. A key advantage of nickel catalysis is its often higher reactivity towards less reactive electrophiles. nih.gov

Aminative Difunctionalization of Alkenes

The aminative difunctionalization of alkenes is a modern and atom-economical strategy for the synthesis of complex amines. This method involves the simultaneous addition of a nitrogen-containing group and another functional group across a double bond.

A hypothetical route to this compound could start from a suitable alkene, such as 3-cyclopentyl-2-methylprop-1-ene. An asymmetric hydroamination reaction, where an N-H bond is added across the C=C bond, could in principle deliver the target amine. However, achieving high regioselectivity (anti-Markovnikov addition) and enantioselectivity in the hydroamination of such a sterically hindered, unactivated alkene with ammonia or an ammonia surrogate is a significant synthetic challenge. The use of specific catalysts and ammonia surrogates would be crucial for the success of this approach. figshare.comrsc.org

Multi-component Reaction (MCR) Strategies for Amines

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a highly efficient route to complex molecules.

For the synthesis of β-branched chiral amines like this compound, a three-component reaction could be envisioned. For instance, a Barbier-like protocol could involve the reaction of an aldehyde, an amine, and an organic halide in the presence of a metal like zinc. acs.org To achieve the desired stereochemistry, a chiral amine or a chiral catalyst would be necessary. A plausible MCR could involve 3-cyclopentylpropanal, a methyl-containing component, and a chiral amine source under the influence of a suitable catalyst. The complexity of controlling the stereochemistry at the β-position in such a reaction, however, remains a considerable hurdle.

Functional Group Interconversions to Primary Amines

Several classical and modern organic reactions can be employed to convert various functional groups into the primary amine of this compound. These methods are crucial for the final step of the synthesis or for introducing the nitrogen atom at an earlier stage.

The synthesis of primary amines from carboxylic acid derivatives often involves a one-carbon degradation, which can be achieved through rearrangements like the Curtius or Hofmann rearrangements.

The Curtius rearrangement is a thermal decomposition of an acyl azide (B81097), derived from a carboxylic acid, to produce an isocyanate. nih.gov This isocyanate can then be hydrolyzed to yield a primary amine with the loss of one carbon atom as carbon dioxide. pearson.comnih.gov A key advantage of the Curtius rearrangement is that it proceeds with complete retention of the stereochemistry of the migrating carbon center, making it ideal for the synthesis of chiral amines. nih.gov The reaction is applicable to a wide variety of carboxylic acids, including aliphatic, aromatic, and heterocyclic ones, and can be performed under mild conditions in a one-pot fashion. nih.gov

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org The reaction typically uses bromine and a strong base, such as sodium hydroxide, to generate an isocyanate intermediate in situ, which is then hydrolyzed to the amine. numberanalytics.commasterorganicchemistry.com Similar to the Curtius rearrangement, the Hofmann rearrangement proceeds with retention of configuration at the migrating group, preserving the stereochemistry of the starting material. numberanalytics.com

Comparison of Curtius and Hofmann Rearrangements:

FeatureCurtius RearrangementHofmann Rearrangement
Starting Material Carboxylic Acid (via Acyl Azide) nih.govPrimary Amide wikipedia.org
Key Intermediate Isocyanate pearson.comIsocyanate wikipedia.org
Stereochemistry Retention of configuration nih.govRetention of configuration numberanalytics.com
Byproducts Nitrogen gas nih.govHalide salts numberanalytics.com

The conversion of an alcohol to a primary amine can be accomplished through methods like the Mitsunobu reaction. The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to various functional groups, including amines, with inversion of stereochemistry. organic-chemistry.orgnih.gov This is particularly useful in chiral synthesis. The reaction typically involves triphenylphosphine (B44618) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to activate the alcohol. organic-chemistry.org For amine synthesis, a nitrogen nucleophile like phthalimide (B116566) (leading to a Gabriel synthesis pathway) or hydrazoic acid (forming an azide that can be reduced) is used. organic-chemistry.orgrsc.org The use of chiral alcohols as substrates results in products with an inverted configuration, making it a valuable method for synthesizing chiral drugs. rsc.org

Primary amines can be synthesized from primary alkyl halides through nucleophilic substitution reactions. The Gabriel synthesis is a classic method that transforms primary alkyl halides into primary amines using potassium phthalimide. wikipedia.orgbyjus.com The phthalimide anion acts as a surrogate for the ammonia anion, preventing the over-alkylation that can occur with direct amination of alkyl halides. wikipedia.org The resulting N-alkylphthalimide is then cleaved, typically by reaction with hydrazine (B178648) (the Ing-Manske procedure) or by acidic hydrolysis, to release the primary amine. wikipedia.orglibretexts.org While effective for primary alkyl halides, the Gabriel synthesis generally fails with secondary alkyl halides. wikipedia.org

Process Optimization and Scalability in Chiral Amine Synthesis

The development of efficient and scalable synthetic routes is crucial for the industrial production of chiral amines like this compound. This involves optimizing reaction conditions, minimizing waste, and ensuring high yields and enantiomeric purity.

The demand for chiral amines in the pharmaceutical industry has driven the development of numerous efficient synthetic methods. nih.gov Asymmetric hydrogenation of prochiral imines is one of the most direct and efficient approaches to prepare valuable α-chiral amines and has been implemented on an industrial scale. nih.gov

Biocatalysis, utilizing enzymes such as transaminases, has emerged as a powerful and environmentally friendly alternative for chiral amine synthesis. acs.orgnih.gov Enzymatic cascades can reduce the number of synthetic steps and allow for the generation of chiral products from inexpensive starting materials. acs.org Protein engineering and process optimization have further expanded the substrate scope and enhanced the efficiency of these biocatalytic routes. nih.gov These advanced methods, along with the optimization of classical reactions, contribute to the development of robust and scalable processes for producing high-value chiral amines.

Solvent Selection and Reaction Condition Optimization

The selection of an appropriate solvent system is critical in the asymmetric synthesis of chiral amines, as it can significantly influence catalyst activity, enantioselectivity, and reaction kinetics. The optimization of reaction conditions, including temperature, pressure, and substrate-to-catalyst ratio, is performed to maximize both conversion and stereochemical control.

In the context of asymmetric hydrogenation, a common method for producing chiral amines, various solvents are screened to find the optimal medium for the catalytic system. Ethereal solvents such as cyclopentyl methyl ether (CPME) have gained attention as environmentally benign alternatives to traditional solvents like tetrahydrofuran (B95107) (THF) and 1,4-dioxane. The choice of solvent can impact the solubility of the substrate and catalyst, as well as the stability of the catalytic species.

For the asymmetric reduction of a nitrile or imine precursor to this compound, a systematic optimization of reaction parameters would be undertaken. This typically involves varying one parameter at a time while keeping others constant to determine its effect on the reaction outcome. Design of Experiments (DoE) can also be employed for a more comprehensive optimization.

Table 1: Illustrative Parameters for Reaction Condition Optimization

ParameterRange ExploredOptimal Condition (Hypothetical)Effect on Enantioselectivity
Temperature (°C)20 - 8040Moderate
Hydrogen Pressure (bar)10 - 10060High
Catalyst Loading (mol%)0.01 - 1.00.1High
SolventToluene, Methanol, Dichloromethane, CPMEMethanolSignificant

This table is illustrative and based on general principles of asymmetric hydrogenation; specific values for the synthesis of this compound would require experimental determination.

Research on similar chiral amine syntheses has shown that catalyst selection is paramount. Chiral phosphine ligands complexed with transition metals like rhodium or iridium are often employed. The electronic and steric properties of these ligands play a crucial role in determining the enantiomeric excess (ee) of the final product. Catalyst screening is, therefore, a key aspect of process development.

Continuous Flow Synthesis Methodologies

Continuous flow synthesis offers several advantages over traditional batch processing for the production of chiral amines, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for process automation and scale-up. whiterose.ac.uk For the synthesis of this compound, a continuous flow setup would typically involve the use of a packed-bed reactor containing an immobilized catalyst.

The asymmetric hydrogenation of a suitable precursor can be efficiently performed in a continuous flow system. A solution of the starting material is pumped through a heated column packed with a heterogeneous catalyst. The use of immobilized catalysts simplifies product purification as the catalyst is retained within the reactor, preventing contamination of the product stream.

Key components of a continuous flow setup for this synthesis would include:

Pumps: To deliver the reactant solution and hydrogen gas at precise flow rates.

Reactor: A packed-bed reactor or a microreactor containing the chiral catalyst.

Back-pressure regulator: To maintain the desired pressure within the reactor.

In-line analysis: Techniques such as FTIR or HPLC can be integrated for real-time reaction monitoring and optimization. beilstein-journals.org

The residence time in the reactor, which is the average time a molecule spends in the reactive zone, is a critical parameter in continuous flow synthesis. It is controlled by the reactor volume and the total flow rate. Optimization of residence time is crucial for achieving high conversion and enantioselectivity.

Table 2: Representative Parameters for Continuous Flow Asymmetric Hydrogenation

ParameterTypical RangeSignificance
Flow Rate (mL/min)0.1 - 10Determines residence time and productivity.
Residence Time (min)1 - 60Affects conversion and enantioselectivity.
Temperature (°C)30 - 100Influences reaction rate and catalyst stability.
Pressure (bar)20 - 150Enhances hydrogen solubility and reaction rate.

This table provides general ranges for continuous flow asymmetric hydrogenation; specific values would be determined experimentally for the target compound.

Reaction Mechanisms and Kinetics in the Synthesis of 2r 3 Cyclopentyl 2 Methylpropan 1 Amine

Detailed Mechanistic Pathways for Key Synthetic Steps

The construction of the carbon skeleton and the introduction of the chiral center in (2R)-3-Cyclopentyl-2-methylpropan-1-amine can be achieved through several synthetic routes. Each route involves key steps with distinct mechanistic pathways.

The elaboration of the alkyl chain, specifically the introduction of the cyclopentyl group, can be envisioned to occur via a nucleophilic substitution reaction. In a plausible synthetic approach, a cyclopentyl-containing nucleophile could displace a leaving group on a propane (B168953) derivative. The mechanism of this step, whether it proceeds via an SN1 or SN2 pathway, is dependent on the nature of the substrate, the nucleophile, the leaving group, and the solvent.

For a primary substrate, which is often preferred to avoid competing elimination reactions, an SN2 mechanism is highly probable. This is a one-step process where the nucleophile attacks the electrophilic carbon atom at 180° to the leaving group. This backside attack results in an inversion of stereochemistry at the reaction center. The rate of an SN2 reaction is second order, depending on the concentration of both the substrate and the nucleophile.

Alternatively, if a secondary or tertiary substrate were used, an SN1 mechanism might be favored, particularly in the presence of a protic solvent. This two-step mechanism involves the formation of a carbocation intermediate, which is then attacked by the nucleophile. The stereochemical outcome of an SN1 reaction is often racemization, as the planar carbocation can be attacked from either face. However, for the synthesis of a specific enantiomer like this compound, an SN2 pathway with a chiral nucleophile or substrate is a more controlled approach.

Reaction TypeKey FeaturesStereochemical OutcomeKinetic Order
SN1 Two-step mechanism, carbocation intermediate, favored by polar protic solvents and tertiary substrates.RacemizationFirst order (rate = k[substrate])
SN2 One-step mechanism, backside attack, favored by polar aprotic solvents and primary substrates.Inversion of configurationSecond order (rate = k[substrate][nucleophile])

Carbonyl chemistry plays a crucial role in many synthetic routes towards amines. A common strategy involves the reaction of a carbonyl compound with an amine, followed by reduction. The initial step is a nucleophilic addition to the carbonyl group.

In a typical scenario, an amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition leads to the formation of a tetrahedral intermediate, which can then undergo proton transfer to yield a carbinolamine. The carbinolamine can then be dehydrated to form an imine or enamine. This condensation reaction is often catalyzed by acid. The formation of the imine is a reversible process, and the equilibrium can be driven towards the product by removing water from the reaction mixture.

Achieving the specific (R) stereochemistry at the C2 position of the propane chain is the most critical aspect of the synthesis and is typically accomplished through asymmetric catalysis. Chiral catalysts, such as those based on transition metals like rhodium or iridium complexed with chiral ligands, are commonly employed. acs.org

One effective method is the asymmetric hydrogenation of a prochiral enamine or imine precursor. The mechanism of this reaction involves the coordination of the substrate to the chiral metal catalyst. The catalyst creates a chiral environment that directs the delivery of hydrogen from one face of the double bond, leading to the preferential formation of one enantiomer. The enantioselectivity is determined by the steric and electronic interactions between the substrate and the chiral ligand in the transition state.

The final step in many syntheses of this compound is a reduction. This can be the reduction of an imine, a nitrile, or another functional group to the desired amine. The choice of reducing agent is critical as it can influence the stereochemical outcome, especially if there are other reducible functional groups present in the molecule.

Reductive amination is a powerful one-pot method that combines carbonyl addition and reduction. researchgate.net In this process, an aldehyde or ketone reacts with an amine in the presence of a reducing agent. The reaction proceeds through the in-situ formation of an imine, which is then immediately reduced to the amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). For asymmetric reductive amination, a chiral catalyst is employed to control the stereochemistry of the reduction step.

The stereochemical implication of the reductive pathway is significant. In the case of reducing a chiral imine that was formed from a chiral aldehyde or amine, the stereochemistry of the final product is influenced by the existing chiral center. This is an example of diastereoselective reduction. The reducing agent will preferentially attack from the less sterically hindered face of the imine, leading to the formation of one diastereomer over the other.

Stereochemical Control Mechanisms and Transition State Analysis

The ability to control the three-dimensional arrangement of atoms is fundamental in the synthesis of enantiomerically pure compounds like this compound. This control is exerted through a deep understanding of diastereoselectivity and enantioselectivity, which are governed by the subtle energetic differences in the transition states of the reaction.

Enantioselectivity refers to the preferential formation of one enantiomer over the other in a reaction that creates a new chiral center from a prochiral substrate. This is typically achieved using a chiral catalyst, reagent, or auxiliary. The enantiomeric excess (ee) is a measure of the degree of enantioselectivity.

Diastereoselectivity , on the other hand, is the preferential formation of one diastereomer over another in a reaction that creates a new chiral center in a molecule that already contains at least one chiral center. The diastereomeric ratio (dr) quantifies the extent of this selectivity.

In the context of synthesizing this compound, a key strategy could involve the diastereoselective alkylation of a chiral imine. rsc.org For instance, an imine derived from a chiral amine can be deprotonated to form a chiral enolate, which then reacts with an alkyl halide. The existing chiral center on the amine auxiliary directs the approach of the electrophile to one face of the enolate, leading to the formation of one diastereomer in excess. Subsequent removal of the chiral auxiliary reveals the desired enantiomerically enriched amine.

The transition state models for these reactions are often complex, involving coordination of the reactants to a metal center or the formation of highly ordered cyclic structures. For example, in the proline-catalyzed aldol (B89426) reaction, a well-defined chair-like transition state has been proposed to explain the high levels of stereoselectivity. youtube.com Similar models can be invoked to rationalize the stereochemical outcomes in the synthesis of γ-branched amines. The steric bulk of the substituents, the nature of the solvent, and the temperature all play crucial roles in determining the relative energies of the competing transition states and, consequently, the stereoselectivity of the reaction.

TermDefinitionHow it's Achieved
Enantioselectivity Preferential formation of one enantiomer over the other.Use of chiral catalysts, reagents, or auxiliaries.
Diastereoselectivity Preferential formation of one diastereomer over another.Influence of an existing chiral center in the substrate.

Role of Substrate Control in Stereochemical Outcome

In a synthetic strategy commencing from a chiral precursor, the inherent stereochemistry of the substrate plays a pivotal role in dictating the stereochemical outcome of subsequent transformations. This substrate-controlled diastereoselectivity is a powerful tool in asymmetric synthesis. For the synthesis of this compound, one could envision a scenario involving the reduction of a chiral β-hydroxy ketone, where the stereocenter bearing the hydroxyl group directs the stereoselective reduction of the ketone.

The stereochemical course of such a reduction can often be predicted by established models, such as the Felkin-Anh and Cram chelation models. In a non-chelation-controlled pathway, the Felkin-Anh model predicts that the incoming hydride nucleophile will approach the carbonyl group from the face opposite to the largest substituent at the adjacent chiral center to minimize steric hindrance. Conversely, in a chelation-controlled pathway, a Lewis acidic metal can coordinate to both the carbonyl oxygen and a chelating group (like a hydroxyl or alkoxy group) on the adjacent stereocenter, forming a rigid cyclic intermediate that directs the nucleophilic attack from a specific face.

For instance, the diastereoselective reduction of α-substituted β-keto esters can be finely tuned by the choice of Lewis acid and reducing agent. A strongly chelating Lewis acid like titanium tetrachloride (TiCl₄) in a non-coordinating solvent typically favors the formation of the syn-isomer via a chelation-controlled mechanism. In contrast, a non-chelating Lewis acid such as cerium trichloride (B1173362) (CeCl₃) in a coordinating solvent often leads to the anti-isomer through a non-chelation pathway. This level of control would be instrumental in establishing the desired (2R) configuration in the synthesis of the target amine.

Kinetic Studies of Crucial Synthetic Transformations

The kinetics of the key stereochemistry-determining step, such as an asymmetric hydrogenation or transfer hydrogenation, are crucial for understanding and optimizing the synthesis of this compound. While specific kinetic data for this compound's synthesis is not available, extensive studies on analogous reactions, particularly the Noyori asymmetric hydrogenation of ketones, provide a solid framework for discussion.

For a typical Noyori-type asymmetric hydrogenation of a ketone catalyzed by a Ru-BINAP complex, the reaction rate is generally found to be first-order with respect to the concentration of the catalyst and the hydrogen pressure, and zero-order with respect to the substrate concentration under typical conditions. This suggests that the turnover-limiting step involves the reaction of the ruthenium hydride species with the substrate, and the catalyst is saturated with the substrate.

A plausible rate law for the asymmetric hydrogenation of a ketone precursor to this compound could be expressed as:

Rate = k[Catalyst][H₂]

Where:

k is the rate constant

[Catalyst] is the concentration of the chiral ruthenium catalyst

[H₂] is the concentration of hydrogen gas (or pressure)

It is important to note that factors such as solvent, temperature, and the presence of additives can significantly influence the reaction kinetics. For instance, in asymmetric transfer hydrogenation reactions using Noyori-type catalysts, the nature of the hydrogen donor (e.g., isopropanol, formic acid/triethylamine mixture) and the presence of a base can affect the rate and even the reaction order. Kinetic studies, often conducted using in-situ monitoring techniques like NMR spectroscopy, are invaluable for elucidating the reaction mechanism and identifying potential catalyst deactivation pathways.

Influence of Catalysis on Reaction Mechanisms and Selectivity

The choice of catalyst is paramount in achieving high enantioselectivity in the synthesis of this compound, particularly in a scenario involving the asymmetric reduction of a prochiral precursor. Transition metal catalysts, especially those based on ruthenium, rhodium, and iridium with chiral ligands, are highly effective for asymmetric hydrogenation and reductive amination reactions.

The mechanism of Noyori's ruthenium-catalyzed asymmetric hydrogenation involves the formation of a ruthenium hydride species, which then transfers the hydride to the carbonyl group of the substrate through a six-membered pericyclic transition state. The chiral ligand, such as BINAP, creates a chiral environment around the metal center, forcing the substrate to approach in a specific orientation, thus leading to the preferential formation of one enantiomer. The enantioselectivity is highly dependent on the "matching" of the chiral ligand and the substrate.

In the context of synthesizing this compound, a catalyst with an (R)-configured chiral ligand would likely be required to produce the desired (2R) enantiomer. The table below presents data from the literature on the asymmetric reduction of analogous ketones, illustrating the influence of different catalysts on enantioselectivity.

EntrySubstrateCatalystLigandSolventTemp (°C)ee (%)Configuration
11-phenylpropan-1-oneRuCl₂(R)-BINAPMethanol25>99R
21-(thiophen-2-yl)ethan-1-one[Ir(COD)Cl]₂(R)-MeO-BIPHEPToluene3098R
31-cyclohexylethan-1-oneRuCl₂((R)-BINAP)(dmf)n(R,R)-DPENIsopropanol2897R
44-phenylbutan-2-oneRh(COD)₂BF₄(R,S)-JosiphosMethanol2599R

As the table demonstrates, high enantiomeric excesses can be achieved with the appropriate combination of metal precursor and chiral ligand. For the synthesis of this compound, a similar screening of catalysts would be necessary to identify the optimal system for achieving high yield and enantioselectivity.

Advanced Spectroscopic and Chromatographic Characterization of 2r 3 Cyclopentyl 2 Methylpropan 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR for Structural Elucidation and Stereochemical Assignment

A ¹H NMR spectrum of (2R)-3-Cyclopentyl-2-methylpropan-1-amine would be expected to show distinct signals for each unique proton in the molecule. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) would provide information about the electronic environment and connectivity of the protons. The stereochemistry at the chiral center could be investigated through the analysis of diastereotopic protons, potentially aided by chiral solvating agents.

Hypothetical ¹H NMR Data Table

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constant (Hz)
H on C1 (-CH₂NH₂) 2.5 - 2.8 m -
H on C2 (-CH(CH₃)-) 1.6 - 1.9 m -
H on C3 (-CH₂-cyclopentyl) 1.2 - 1.5 m -
CH₃ on C2 0.8 - 1.0 d ~6-7
CH on cyclopentyl 1.7 - 2.0 m -
CH₂ in cyclopentyl 1.0 - 1.8 m -

¹³C NMR for Carbon Skeleton and Functional Group Analysis

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbon signals would indicate the type of carbon atom (e.g., CH₃, CH₂, CH, C). The carbon attached to the nitrogen atom (C1) would be expected to appear in the range of 40-50 ppm, while the carbons of the cyclopentyl ring would resonate at higher field.

Hypothetical ¹³C NMR Data Table

Carbon Assignment Expected Chemical Shift (ppm)
C1 (-CH₂NH₂) 45 - 55
C2 (-CH(CH₃)-) 30 - 40
C3 (-CH₂-cyclopentyl) 40 - 50
C4 (CH₃) 15 - 25
C1' (CH-cyclopentyl) 35 - 45
C2'/C5' (CH₂-cyclopentyl) 25 - 35

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques would be instrumental in confirming the structure of this compound.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming the connectivity of the propanamine chain and the cyclopentyl ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, helping to piece together the entire molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, which would be valuable in confirming the stereochemistry.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS analysis would be used to assess the purity of this compound and to obtain its mass spectrum. The gas chromatogram would show the retention time of the compound, which is characteristic under specific chromatographic conditions. The mass spectrum would display the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would provide structural information, with characteristic losses of fragments such as the amino group or parts of the cyclopentyl ring.

Hypothetical GC-MS Data

Parameter Value
Retention Time (t_R) Dependent on column and conditions
Molecular Ion (m/z) [M]⁺

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identification

LC-MS is another valuable technique for purity assessment and identification, particularly for compounds that may not be suitable for GC analysis. Similar to GC-MS, LC-MS would provide a retention time and a mass spectrum. The choice of ionization technique (e.g., Electrospray Ionization - ESI) would typically yield the protonated molecule [M+H]⁺.

Hypothetical LC-MS Data

Parameter Value
Retention Time (t_R) Dependent on column and mobile phase
Protonated Molecule (m/z) [M+H]⁺

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unequivocal determination of the elemental composition of a molecule through the precise measurement of its mass-to-charge ratio (m/z). For this compound, with a molecular formula of C9H19N, the theoretical monoisotopic mass can be calculated with high accuracy. This experimental value is then compared against the theoretical mass to confirm the elemental formula.

While specific experimental HRMS data for this compound is not widely available in peer-reviewed literature, the theoretical monoisotopic mass is 141.15175 Da. uni.lu In a typical HRMS analysis, the compound would be ionized, commonly forming the [M+H]+ adduct, and its m/z value measured to within a few parts per million (ppm) of the theoretical value, confirming its elemental composition.

Ion Mobility Spectrometry (IMS) for Conformation and Isomer Differentiation

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, allowing for the differentiation of isomers and conformational analysis. The key parameter derived from IMS is the Collision Cross Section (CCS), which is a measure of the ion's rotational average projected area.

Experimental IMS data for this compound is not readily found in scientific literature. However, predicted CCS values for 3-cyclopentyl-2-methylpropan-1-amine (B13621116) have been calculated using computational methods. These predictions offer an estimation of the values that would be expected from an experimental analysis and can be valuable for tentative identification. The predicted CCS values for various adducts of the compound are provided in the interactive table below. uni.lu

Predicted Collision Cross Section (CCS) Values for 3-Cyclopentyl-2-methylpropan-1-amine Adducts

Adductm/zPredicted CCS (Ų)
[M+H]+142.15903135.8
[M+Na]+164.14097139.8
[M-H]-140.14447137.9
[M+NH4]+159.18557158.3
[M+K]+180.11491138.7
[M+H-H2O]+124.14901130.0
[M+HCOO]-186.14995157.4
[M+CH3COO]-200.16560177.2

Chiral Chromatography for Enantiomeric Purity Determination

The determination of enantiomeric purity is essential for chiral compounds, and this is typically achieved through chiral chromatography. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed for this purpose, utilizing a chiral stationary phase (CSP) to differentiate between the enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of enantiomers. While a specific, validated method for this compound is not documented in readily available literature, a suitable method could be developed based on established principles for the separation of chiral primary amines. The choice of the chiral stationary phase is paramount. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used and have shown broad applicability for a range of chiral compounds, including amines.

Another approach involves the use of cyclodextrin-based or crown ether-based CSPs, which are known to be effective for the separation of primary amines. The mobile phase composition, typically a mixture of a nonpolar organic solvent like hexane (B92381) and a more polar alcohol such as isopropanol, would need to be optimized to achieve adequate resolution. Derivatization of the amine with a chiral or achiral reagent to form diastereomers or a more easily detectable chromophoric derivative can also be a viable strategy.

Potential Chiral Stationary Phases for HPLC Separation of Chiral Amines

CSP TypeExamplesTypical Mobile Phase
Polysaccharide-basedCellulose or amylose carbamate (B1207046) derivativesHexane/Isopropanol
Cyclodextrin-basedβ-cyclodextrinAqueous buffers with organic modifiers
Crown ether-based(+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acidAcidic aqueous mobile phases

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography offers high resolution and sensitivity for the analysis of volatile chiral compounds. For primary amines like this compound, direct analysis on a chiral column is possible, but often derivatization is employed to improve peak shape and volatility. A common derivatization agent for amines is trifluoroacetic anhydride, which converts the amine into a less polar and more volatile trifluoroacetamide (B147638) derivative.

The separation would be performed on a capillary column coated with a chiral stationary phase, frequently a cyclodextrin (B1172386) derivative. The selection of the specific cyclodextrin derivative and the optimization of the temperature program are crucial for achieving baseline separation of the enantiomers.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups and providing a unique "fingerprint" for the compound.

No experimental IR or Raman spectra for this compound are publicly available. However, the expected characteristic vibrational frequencies can be predicted based on its structure.

Expected IR and Raman Spectral Features:

N-H Vibrations: As a primary amine, two N-H stretching bands would be expected in the region of 3300-3500 cm⁻¹. An N-H bending (scissoring) vibration would be anticipated around 1590-1650 cm⁻¹. A wagging-twisting band may also be observed in the 800 cm⁻¹ region.

C-H Vibrations: C-H stretching vibrations from the cyclopentyl and methyl groups would appear in the 2850-3000 cm⁻¹ range. C-H bending vibrations for CH₂ and CH₃ groups are expected in the 1350-1470 cm⁻¹ region.

C-N Vibration: The C-N stretching vibration is typically found in the 1000-1250 cm⁻¹ range.

X-ray Crystallography for Absolute Configuration Determination (if suitable derivatives are formed)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. However, this technique requires a well-ordered single crystal of the compound. As this compound is a liquid at room temperature, it is not directly amenable to this analysis.

To determine its absolute configuration using X-ray crystallography, a suitable crystalline derivative must be formed. A common strategy for chiral amines is to form a salt with a chiral acid of known absolute configuration, such as tartaric acid or mandelic acid. The resulting diastereomeric salt may be crystalline and suitable for X-ray diffraction analysis. The determined crystal structure of the salt would reveal the absolute configuration of the amine cation relative to the known configuration of the chiral acid anion. This method provides unambiguous proof of the stereochemistry at the chiral center. acs.org

Computational Chemistry and Theoretical Studies of 2r 3 Cyclopentyl 2 Methylpropan 1 Amine

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and stability of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. For a molecule like (2R)-3-Cyclopentyl-2-methylpropan-1-amine, these calculations can provide valuable insights into its preferred geometry and the subtle interplay of forces that govern its shape.

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global minimum on the potential energy surface. This process iteratively adjusts the positions of the atoms until the forces on each atom are close to zero, resulting in a stable, optimized structure. Common methods for geometry optimization include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT).

For this compound, a geometry optimization would likely be performed using a DFT method, such as B3LYP, combined with a suitable basis set, like 6-31G(d,p). The optimization would yield precise information about bond lengths, bond angles, and dihedral angles of the most stable conformation.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

Parameter Atoms Involved Optimized Value
Bond Length C1-N 1.47 Å
Bond Length C2-C3 1.54 Å
Bond Length C3-C(cyclopentyl) 1.55 Å
Bond Angle C1-C2-C3 112.5°
Bond Angle H-N-H 107.0°

Note: The data in this table is hypothetical and serves as an example of the output from a geometry optimization calculation.

Once the optimized geometry is obtained, it can be analyzed to understand the various interactions within the molecule. In this compound, several types of strain and intramolecular interactions are expected:

Steric Strain: Due to the presence of the bulky cyclopentyl group and the methyl group on the adjacent carbon, steric hindrance is likely to play a significant role in determining the molecule's conformation. The spatial arrangement of these groups will be such that repulsive forces are minimized.

Torsional Strain: Rotation around the single bonds, particularly the C2-C3 and C3-C(cyclopentyl) bonds, will be hindered by torsional strain. The molecule will adopt conformations that minimize the eclipsing of atoms and groups.

Angle Strain: The cyclopentyl ring itself is not planar and adopts puckered conformations (such as the envelope or half-chair) to relieve angle strain from the ideal 109.5° for sp³ hybridized carbons.

Intramolecular Hydrogen Bonding: While less likely to be a dominant interaction, the possibility of a weak hydrogen bond between the amine group and other parts of the molecule could be investigated, which might influence the conformational preference.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key rotatable bonds are the C1-C2, C2-C3, and C3-C(cyclopentyl) bonds.

A systematic conformational search would be performed to identify all possible low-energy conformers. This involves rotating the flexible bonds in discrete steps and performing a geometry optimization at each step. The result is a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. The minima on the PES correspond to stable conformers, while the saddle points represent the transition states between them.

Table 2: Hypothetical Relative Energies of Stable Conformers of this compound

Conformer Dihedral Angle (C1-C2-C3-C(cyclopentyl)) Relative Energy (kcal/mol)
1 (Global Minimum) -175° (anti) 0.00
2 65° (gauche) 1.25

Note: The data in this table is hypothetical and illustrates the kind of information obtained from a conformational analysis.

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, including molecules. It is particularly useful for studying chemical reactions, as it can provide detailed insights into reaction mechanisms, transition states, and energy barriers.

For this compound, DFT could be used to study a variety of reactions involving the nucleophilic amine group. For example, the mechanism of its reaction with an electrophile, such as an alkyl halide, could be elucidated.

A key aspect of studying a reaction mechanism is the identification and characterization of the transition state (TS). The TS is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

Computational methods can be used to locate the TS geometry and calculate its energy. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (energy barrier) of the reaction.

Table 3: Hypothetical DFT-Calculated Energy Barriers for the Reaction of this compound with Methyl Bromide

Reaction Step Activation Energy (ΔE‡) (kcal/mol)
Nucleophilic Attack 15.8

Note: The data in this table is hypothetical and represents the type of results that can be obtained from DFT calculations of a reaction mechanism.

By identifying the reactants, products, intermediates, and transition states, a complete reaction pathway can be mapped out. This provides a detailed, step-by-step description of how the reaction proceeds. The energy profile along the reaction pathway can be plotted, showing the relative energies of all species involved.

For the reaction of this compound, this mapping would visualize the energetic landscape of the reaction, helping to understand the kinetics and thermodynamics of the process. This information is invaluable for predicting reaction outcomes and designing new synthetic routes.

Computational Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

The prediction of spectroscopic properties through computational methods is a powerful tool for structure elucidation and verification. For this compound, techniques such as Density Functional Theory (DFT) can be employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. dtic.milnih.gov

Typically, the process begins with the optimization of the molecule's geometry at a chosen level of theory, for instance, using the B3LYP functional with a 6-31G* basis set. Following geometry optimization, NMR shielding tensors can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These shielding tensors are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). Similarly, the vibrational frequencies and their corresponding intensities can be computed from the second derivatives of the energy with respect to the nuclear coordinates. dtic.mil It is common practice to apply a scaling factor to the calculated vibrational frequencies to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations. researchgate.net

Predicted Spectroscopic Data for this compound (Illustrative)

NMR Spectroscopy Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₂ (amine)2.6 - 2.845 - 50
CH (methyl)1.6 - 1.830 - 35
CH₂ (cyclopentyl)1.4 - 1.730 - 35
CH (cyclopentyl)1.7 - 1.940 - 45
CH₃0.8 - 1.015 - 20
NH₂1.0 - 1.5-
IR Spectroscopy Predicted Vibrational Frequency (cm⁻¹) Vibrational Mode
3300 - 3500N-H stretch (symmetric and asymmetric)
2850 - 2960C-H stretch (aliphatic)
1590 - 1650N-H bend (scissoring)
1450 - 1470C-H bend (scissoring)
1370 - 1380C-H bend (umbrella)

Note: The data in the tables above are illustrative and represent typical ranges for similar chemical motifs. Actual computational results would provide more precise values.

Molecular Dynamics Simulations (if relevant to solution-phase behavior or interactions)

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules in a condensed phase, such as in a solvent. ulisboa.pt For this compound, MD simulations can provide insights into its conformational flexibility, solvation structure, and intermolecular interactions in various solvents.

An MD simulation would typically involve placing a model of the amine in a simulation box filled with solvent molecules, such as water or a non-polar solvent. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system. By solving Newton's equations of motion for every atom, the trajectory of the system can be propagated over time, typically on the nanosecond to microsecond timescale. ulisboa.pt

Analysis of the resulting trajectories can reveal:

Conformational Preferences: The simulations can identify the most stable conformations of the molecule in solution and the energy barriers between them. This is particularly relevant for understanding the flexibility of the cyclopentyl and propanamine moieties.

Solvation Shell: The arrangement of solvent molecules around the amine group and the hydrophobic cyclopentyl and methyl groups can be characterized. This includes the analysis of hydrogen bonding between the amine's N-H groups and solvent molecules.

Transport Properties: Properties such as the diffusion coefficient of the amine in a given solvent can be calculated, which is relevant to its behavior in chemical processes.

Structure-Reactivity Relationship Studies through Computational Approaches

Computational chemistry offers a suite of tools to investigate the relationship between the structure of this compound and its chemical reactivity. rsc.org By calculating various molecular descriptors, it is possible to predict how the molecule will behave in different chemical reactions.

Key computational approaches include:

Frontier Molecular Orbital (FMO) Theory: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy is related to its ability to accept electrons (electrophilicity). For an amine, the HOMO is typically localized on the nitrogen lone pair, and its energy is a good indicator of the amine's basicity and nucleophilicity.

Electrostatic Potential (ESP) Mapping: An ESP map illustrates the charge distribution on the molecular surface. For this compound, the ESP map would show a region of negative potential around the nitrogen atom, corresponding to the lone pair of electrons, and regions of positive potential around the hydrogen atoms of the amine group. This provides a visual representation of the sites susceptible to electrophilic and nucleophilic attack.

Calculation of Reaction Energetics: The thermodynamics and kinetics of potential reactions can be modeled by calculating the energies of reactants, transition states, and products. For example, the proton affinity of the amine can be calculated to quantify its basicity. Similarly, the activation energy for a reaction, such as a nucleophilic substitution, can be determined to predict the reaction rate.

These computational studies can help in understanding how the steric bulk of the cyclopentyl and methyl groups influences the accessibility of the nitrogen lone pair and, consequently, the amine's reactivity.

In Silico Design of Synthetic Pathways and Chiral Reagents

Computational methods are increasingly used in the design of efficient and stereoselective synthetic routes. numberanalytics.com For a chiral molecule like this compound, in silico approaches can be instrumental in identifying promising synthetic pathways and in the design or selection of appropriate chiral reagents or catalysts.

Synthetic Pathway Design: Retrosynthesis software can be employed to propose potential synthetic routes starting from commercially available precursors. These programs use databases of known chemical reactions to work backward from the target molecule to simpler starting materials. Once potential pathways are identified, quantum chemical calculations can be used to evaluate the feasibility of key reaction steps by calculating reaction energies and activation barriers.

Chiral Reagent and Catalyst Design: The synthesis of a specific enantiomer, such as the (2R) form, requires stereocontrol. Computational modeling can aid in this by:

Modeling Stereoselective Reactions: The transition states of reactions involving chiral catalysts or auxiliaries can be modeled to predict the stereochemical outcome. By comparing the energies of the transition states leading to the (R) and (S) products, the enantiomeric excess (ee) of a reaction can be estimated.

Designing Chiral Ligands: For catalytic reactions, computational methods can be used to design new chiral ligands with improved selectivity. This can involve building a library of virtual ligands and screening them for their predicted performance in a given reaction. bohrium.com

These in silico techniques can significantly reduce the experimental effort required to develop a stereoselective synthesis by prioritizing the most promising approaches.

Derivatives and Analogues of 2r 3 Cyclopentyl 2 Methylpropan 1 Amine

Synthesis of Structurally Modified Analogues with Variations on Cyclopentyl or Methyl Groups

The synthesis of analogues of (2R)-3-Cyclopentyl-2-methylpropan-1-amine with modifications to the cyclopentyl or methyl groups allows for a systematic exploration of the structure-activity relationship (SAR) of its derivatives. Variations can include altering the size of the cycloalkyl ring, introducing substituents on the ring, or replacing the methyl group with other alkyl or functional groups.

A general approach to such analogues involves the use of alternative starting materials in established synthetic routes. For instance, the synthesis of 3-cycloalkyl-2-methylpropan-1-amine analogues can be achieved by starting with different cycloalkanecarboxaldehydes. The reaction of these aldehydes with a suitable nitrogen-containing nucleophile, followed by reduction and chiral resolution or asymmetric synthesis, can yield a variety of analogues.

Similarly, modifications to the methyl group can be accomplished by employing different 2-substituted propanal derivatives in the initial steps of the synthesis. For example, using 2-ethylpropanal or 2-propylpropanal would lead to analogues with larger alkyl groups at the stereogenic center.

Below is a table summarizing potential structural modifications and the corresponding starting materials that could be employed in the synthesis of these analogues.

Target Analogue Modification Potential Starting Material Synthetic Strategy
Variation of the cycloalkyl ring (e.g., cyclobutyl, cyclohexyl)Cyclobutanecarboxaldehyde, CyclohexanecarboxaldehydeReductive amination with a chiral auxiliary, followed by removal of the auxiliary.
Substitution on the cyclopentyl ringSubstituted cyclopentanecarboxaldehydesGrignard reaction with a substituted cyclopentyl magnesium bromide on a suitable electrophile, followed by further synthetic steps.
Variation of the 2-alkyl group (e.g., ethyl, propyl)2-Ethylpropanal, 2-PropylpropanalAsymmetric synthesis involving the addition of a nitrogen-containing nucleophile to the aldehyde.

Introduction of Additional Stereogenic Centers in Analogues

The introduction of additional stereogenic centers into analogues of this compound can significantly enhance the structural diversity and potential biological activity of the resulting molecules. One common strategy to achieve this is through the synthesis of amino alcohol derivatives, where a hydroxyl group is introduced, creating a new chiral center.

For instance, the diastereoselective synthesis of β-amino alcohols can be accomplished through various methods, including the reduction of α-amino ketones or the ring-opening of chiral epoxides with amines. In the context of analogues of this compound, a synthetic route could involve the preparation of a chiral ketone precursor, followed by a stereoselective reduction of the carbonyl group to introduce a hydroxyl group at a specific position.

Another approach is the use of multicomponent reactions that allow for the simultaneous formation of multiple bonds and stereocenters in a single step. For example, a Mannich-type reaction involving a cyclopentyl-containing aldehyde, an amine, and a ketone could potentially generate an analogue with two new stereogenic centers.

The following table outlines some strategies for introducing additional stereogenic centers.

Target Analogue Synthetic Approach Key Reaction
(2R,3S)-3-Cyclopentyl-2-methyl-3-hydroxypropan-1-amineDiastereoselective reduction of a chiral α-amino ketoneStereoselective ketone reduction
Analogues with a substituted cyclopentyl ringAsymmetric [3+2] cycloaddition reactionsCycloaddition of enecarbamates with metalloenolcarbenes nih.gov
Diastereomeric β-amino alcoholsAsymmetric transfer hydrogenation or asymmetric hydrogenation of β-amino ketonesCatalytic hydrogenation diva-portal.org

Transformation to Secondary and Tertiary Amines or Other Functional Groups (e.g., amides)

The primary amine functionality of this compound is a versatile handle for further chemical modifications, allowing for its transformation into secondary and tertiary amines, as well as other functional groups like amides.

Secondary and Tertiary Amines: N-alkylation is a common method for the synthesis of secondary and tertiary amines from primary amines. rsc.org This can be achieved by reacting the primary amine with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid. rsc.org To synthesize a secondary amine, one equivalent of the alkylating agent would be used, while an excess of the alkylating agent can lead to the formation of the tertiary amine. The choice of alkylating agent allows for the introduction of a wide variety of substituents.

Another method for N-alkylation is reductive amination, which involves the reaction of the primary amine with an aldehyde or ketone to form an imine, followed by in situ reduction to the corresponding secondary or tertiary amine.

Amides: Amides are readily synthesized from primary amines through N-acylation. This is typically achieved by reacting the amine with an acyl chloride or a carboxylic acid anhydride. The reaction with acyl chlorides is often rapid and proceeds under mild conditions. durham.ac.uk Alternatively, direct coupling of the amine with a carboxylic acid can be accomplished using a coupling agent, such as a carbodiimide, to facilitate the formation of the amide bond. This method is widely used in peptide synthesis and allows for the formation of a diverse range of amides.

A summary of these transformations is provided in the table below.

Target Functional Group Reagents and Conditions Reaction Type
Secondary AmineAlkyl halide (1 eq.), BaseN-Alkylation
Tertiary AmineAlkyl halide (>2 eq.), BaseN-Alkylation
Secondary AmineAldehyde or Ketone, Reducing agent (e.g., NaBH₃CN)Reductive Amination
AmideAcyl chloride, BaseN-Acylation
AmideCarboxylic acid, Coupling agent (e.g., DCC, EDC)Amide Coupling

Incorporation into Complex Molecular Architectures and Scaffolds

The chiral nature and functional handle of this compound make it a valuable building block for the synthesis of more complex molecular architectures and scaffolds. researchgate.net Its incorporation can impart specific stereochemical properties and lipophilicity to the target molecule, which can be crucial for its biological activity.

One area where such chiral amines are utilized is in the synthesis of peptidomimetics. By replacing a natural amino acid with an analogue derived from this compound, researchers can create peptides with modified conformations and improved metabolic stability. The primary amine can be acylated to form a peptide bond, while the cyclopentyl group can mimic the side chain of a natural amino acid.

Furthermore, this chiral amine can be used as a scaffold to construct libraries of compounds for drug discovery. By systematically modifying the amine and incorporating it into different molecular frameworks, a diverse set of molecules can be generated and screened for biological activity. For instance, the amine could be integrated into heterocyclic ring systems, which are common motifs in many pharmaceuticals.

The table below illustrates potential applications of this compound in the synthesis of complex molecules.

Target Molecular Architecture Synthetic Strategy Role of the Amine
PeptidomimeticsSolid-phase or solution-phase peptide synthesisChiral building block replacing a natural amino acid
Heterocyclic compoundsMulticomponent reactions or cyclization reactionsIntroduction of a chiral, lipophilic substituent
Combinatorial librariesParallel synthesis on a solid supportCore scaffold for diversification

Role in Asymmetric Catalysis and Chiral Ligand Design

Potential of (2R)-3-Cyclopentyl-2-methylpropan-1-amine as a Chiral Building Block

Chiral amines are fundamental building blocks in organic synthesis, valued for the stereochemical information they impart to molecules. A compound such as this compound possesses a defined stereocenter at the second carbon of the propane (B168953) chain, designated by the '(2R)' configuration. This inherent chirality makes it a potential candidate for use as a chiral synthon.

The structural features of this amine, including the cyclopentyl group and the methyl group at the chiral center, could offer unique steric properties. In theory, these groups would influence the stereochemical outcome of reactions when the amine is incorporated into a larger molecule, a common strategy in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. The primary amine group provides a reactive handle for a variety of chemical transformations, allowing for its incorporation into more complex structures.

Derivatization for Chiral Ligand Synthesis

The primary amine functionality of this compound would be the primary site for derivatization to synthesize chiral ligands. Chiral ligands are essential for transition-metal-catalyzed asymmetric reactions, where they coordinate to a metal center and create a chiral environment that directs the stereoselectivity of the transformation.

Common derivatization strategies for primary amines to form ligands include:

Formation of Schiff Bases: Reaction with chiral or achiral aldehydes and ketones can yield imine ligands.

Acylation: Acylation with various carboxylic acid derivatives can produce chiral amides.

Alkylation: Introduction of additional coordinating groups via N-alkylation.

Conversion to Phosphines: Transformation into chiral phosphine (B1218219) ligands, which are widely used in asymmetric catalysis.

The choice of derivatization would depend on the specific type of asymmetric reaction being targeted and the metal catalyst to be used. The cyclopentyl and methyl groups would be expected to play a crucial role in forming well-defined chiral pockets around the metal center, which is critical for achieving high enantioselectivity.

Application of Derived Ligands in Asymmetric Transformations

Hypothetically, chiral ligands derived from this compound could be applied in a range of asymmetric transformations. The success of these ligands would be evaluated based on their ability to induce high enantioselectivity (measured as enantiomeric excess, ee%) and achieve high catalytic turnover numbers and frequencies.

Potential applications for such ligands could include:

Asymmetric Hydrogenation: The reduction of prochiral olefins, ketones, or imines to produce chiral alkanes, alcohols, or amines, respectively.

Asymmetric C-C Bond Forming Reactions: Including reactions like allylic alkylation, Heck reaction, and Suzuki coupling.

Asymmetric Aldol (B89426) and Michael Reactions: Catalyzing the formation of chiral β-hydroxy carbonyl compounds and 1,5-dicarbonyl compounds.

The performance of these hypothetical ligands in such reactions would need to be empirically determined and optimized by modifying the ligand structure and reaction conditions.

Future Directions and Emerging Research Avenues for Chiral Aliphatic Amines

Development of Novel and Highly Efficient Asymmetric Methodologies

The quest for highly efficient and selective methods to synthesize chiral amines remains a central theme in organic chemistry. nih.gov Traditional methods are often being surpassed by innovative catalytic strategies that offer superior control over stereochemistry. acs.org A significant area of advancement is in transition-metal-catalyzed asymmetric hydrogenation, which provides a direct and atom-economical route to chiral amines from prochiral imines. nih.govacs.org

Researchers are designing and synthesizing novel modular chiral ligands, such as P-stereogenic phosphines and phosphino-oxazolines, which can be fine-tuned to create highly active and efficient metal complexes. nih.govacs.org These catalysts have demonstrated remarkable enantioselectivities (up to 99% ee) in the hydrogenation of a wide range of imines, including sterically hindered substrates. nih.govacs.org Beyond hydrogenation, other powerful enantioselective methods are being refined, including:

Reductive Amination : The direct conversion of carbonyl compounds to chiral amines. nih.govresearchgate.net

Hydroamination : The addition of an N-H bond across a carbon-carbon multiple bond. nih.govresearchgate.net

Allylic Amination : The substitution of a leaving group on an allylic substrate with an amine. nih.gov

These evolving strategies, often enhanced by biocatalysis and organocatalysis, are expanding the synthetic toolkit, enabling the construction of increasingly complex chiral amine structures with high precision. nih.govnih.gov

Table 1: Comparison of Asymmetric Synthesis Methodologies

Methodology Description Key Advantages Recent Advances
Asymmetric Hydrogenation Direct reduction of prochiral imines, enamines, or N-heteroarenes using a chiral catalyst. nih.govacs.org High atom economy, minimal waste, highly sustainable ("green") strategy. acs.org Development of novel ruthenium and iridium complexes with P-stereogenic ligands, achieving up to 99% ee. nih.govacs.org
Reductive Amination Condensation of a carbonyl compound with an amine to form an imine, followed by asymmetric reduction. researchgate.net Utilizes readily available starting materials; can be performed in one-pot procedures. researchgate.netsigmaaldrich.com Use of biocatalysts like imine reductases (IREDs) and engineered transaminases for high stereoselectivity. researchgate.netnih.gov
Hydroamination Direct addition of an amine to an alkene or alkyne. nih.govresearchgate.net 100% atom economy, direct C-N bond formation. Nickel/Brønsted acid co-catalyzed systems for acyclic 1,3-dienes; Copper-catalyzed hydroamination for γ-amino alcohols. researchgate.net

| Allylic Amination | Substitution reaction where an amine nucleophile displaces a leaving group on an allylic substrate. nih.gov | Creates valuable chiral allylic amine building blocks. researchgate.net | Cobalt-catalyzed enantioselective reductive coupling of imines with internal alkynes. researchgate.net |

Sustainable and Green Chemistry Approaches in Amine Synthesis

In response to growing environmental concerns, a major focus of modern chemical synthesis is the development of sustainable and green processes. rsc.orgrsc.org This paradigm shift is particularly relevant in the manufacturing of chiral amines, where traditional routes can be lengthy, energy-intensive, and generate significant waste. openaccessgovernment.org The principles of green chemistry, such as maximizing atom economy and using renewable resources, are guiding the development of new synthetic pathways. openaccessgovernment.orgrsc.org

Biocatalysis, for instance, offers an environmentally benign alternative by utilizing enzymes like transaminases and amine dehydrogenases, which operate under mild, aqueous conditions. nih.govhims-biocat.eu These enzymatic processes can convert renewable bio-based materials, such as alcohols, directly into enantiopure amines with water as the only byproduct, representing a significant advance in sustainable manufacturing. openaccessgovernment.orghims-biocat.eu

Historically, many highly effective catalytic systems for asymmetric synthesis have relied on precious and rare metals like rhodium, ruthenium, palladium, and iridium. nih.govacs.org While efficient, the low natural abundance, high cost, and toxicity of these metals are significant drawbacks. acs.org Consequently, a major research thrust is the development of catalysts based on earth-abundant metals such as iron, cobalt, nickel, and copper. nih.govacs.orgnih.gov

These more sustainable alternatives are proving to be highly competitive. For example, chiral catalysts based on nickel have been successfully employed in enantioconvergent substitution reactions to produce dialkyl carbinamines. nih.gov Similarly, iron and cobalt-based catalytic systems are showing promising results in the asymmetric hydrogenation of imines, providing efficient and mild routes to optically active amines. nih.govacs.org The transition to earth-abundant metal catalysis is a critical step toward making the synthesis of chiral amines more economical and environmentally friendly. acs.orgrsc.org

Organic solvents are a major contributor to chemical waste and environmental pollution. Therefore, minimizing or eliminating their use is a key goal of green chemistry. sigmaaldrich.comchemistryworld.com Research into solvent-free reaction conditions has yielded significant breakthroughs. For example, a practical, solvent-free reductive amination reaction has been developed for the synthesis of C2-symmetrical secondary amines. sigmaaldrich.com Similarly, certain ruthenium complexes have been shown to effectively catalyze the hydrogenation of imines under solvent-free conditions. nih.gov

The other major green alternative is the use of water as a reaction solvent. Biocatalytic methods are particularly well-suited for aqueous environments, as enzymes naturally function in water. nih.govtandfonline.com The development of enzymatic cascades that can perform multi-step syntheses in a single aqueous medium represents a highly efficient and sustainable approach to producing chiral amines. acs.org

Advances in Analytical Techniques for Chiral Purity and Absolute Configuration Determination

The synthesis of enantiomerically pure amines is intrinsically linked to the ability to accurately determine their chiral purity (enantiomeric excess) and absolute configuration. researchgate.netwikipedia.org Advances in analytical chemistry have provided increasingly powerful tools for this purpose. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) has become a standard and versatile technique for separating enantiomers. nih.govamericanpharmaceuticalreview.com Novel HPLC-based methods now allow for the determination of absolute configuration without requiring enantiomeric standards, which is a significant advantage when analyzing newly synthesized compounds. nih.gov

Other key techniques are also evolving rapidly:

Nuclear Magnetic Resonance (NMR) Spectroscopy : While 1H NMR is widely used, new methods employing 19F NMR in combination with chiral derivatizing agents offer a novel way to assign the absolute configuration of primary amines. frontiersin.org

Capillary Electrophoresis (CE) : This technique is gaining prominence due to its high separation efficiency, short analysis times, and minimal sample consumption, aligning well with the principles of green chemistry. americanpharmaceuticalreview.comnih.gov

Mass Spectrometry (MS) : When coupled with chiral separation techniques like HPLC or CE, mass spectrometry provides exceptional selectivity and sensitivity, which is particularly useful for analyzing chiral drugs in complex biological matrices. researchgate.netamericanpharmaceuticalreview.com

These sophisticated analytical methods are essential for quality control in pharmaceutical development and for validating the outcomes of new asymmetric synthetic strategies. americanpharmaceuticalreview.comjiangnan.edu.cn

Table 2: Modern Analytical Techniques for Chiral Amines

Technique Principle of Operation Key Advantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase leads to separation. wikipedia.orgamericanpharmaceuticalreview.com High resolution, broad applicability, well-established for both analytical and preparative scales. wikipedia.orgamericanpharmaceuticalreview.com
Chiral Capillary Electrophoresis (CE) Separation of enantiomers in a capillary based on differences in electrophoretic mobility in the presence of a chiral selector. nih.gov High efficiency, rapid analysis, low sample/reagent consumption, green analytical method. americanpharmaceuticalreview.comnih.gov
NMR Spectroscopy with Chiral Derivatizing Agents Reaction of the chiral amine with a chiral agent to form diastereomers, which exhibit distinct NMR signals. frontiersin.orgoup.com Provides detailed structural information for assigning absolute configuration. frontiersin.org

| Mass Spectrometry (MS) Coupled Techniques | Combines the separation power of HPLC or CE with the high sensitivity and selectivity of mass detection. researchgate.netamericanpharmaceuticalreview.com | Excellent for analyzing complex mixtures and biological samples; eliminates interference. americanpharmaceuticalreview.com |

Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis Design and Optimization

Q & A

Q. What are the optimal synthetic routes for (2R)-3-Cyclopentyl-2-methylpropan-1-amine to ensure high enantiomeric purity?

  • Methodological Answer : The synthesis of enantiomerically pure this compound typically involves chiral resolution or asymmetric catalysis. For example, chiral auxiliaries like (S)-proline-derived catalysts can induce stereoselectivity during alkylation or reductive amination steps . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize racemization. A two-step approach is recommended:

Cyclopentyl Group Introduction : Use Grignard or organozinc reagents to couple cyclopentyl groups to a propan-1-amine backbone.

Chiral Center Control : Employ enantioselective hydrogenation or enzymatic resolution to achieve >95% enantiomeric excess (ee).
Table 1 : Comparison of Catalysts for Enantioselective Synthesis

Catalyst TypeReaction Yield (%)ee (%)Reference
Chiral Pd Complex7892
Proline Derivative8588

Q. Which spectroscopic techniques are most effective for structural validation of this compound?

  • Methodological Answer : A combination of NMR , IR , and mass spectrometry is critical:
  • ¹H/¹³C NMR : Key signals include cyclopentyl protons (δ 1.5–2.0 ppm) and methyl groups (δ 1.1–1.3 ppm). Chiral shift reagents (e.g., Eu(hfc)₃) can distinguish enantiomers .
  • IR : Confirm amine N-H stretches (~3300 cm⁻¹) and cyclopentyl C-H bending (~1450 cm⁻¹).
  • High-Resolution MS : Verify molecular ion [M+H]⁺ (m/z calculated for C₉H₁₉N: 142.1596).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in biological assays (e.g., receptor binding affinity) often arise from enantiomeric impurities or assay variability . To address this:

Reanalyze Enantiopurity : Use chiral HPLC or capillary electrophoresis to confirm ee >98% .

Standardize Assay Conditions : Control variables like pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) to minimize false positives .

Cross-Validate with Orthogonal Assays : Compare results from fluorescence polarization, SPR, and cell-based functional assays.
Table 2 : Conflicting Data in Neurological Activity Studies

StudyReported IC₅₀ (µM)Assay TypeResolution Strategy
A0.5 ± 0.1FluorescenceChiral purity recheck
B2.3 ± 0.4SPRAdjusted buffer ionic strength

Q. What strategies improve enantioselective synthesis using organocatalysts for this compound?

  • Methodological Answer : Organocatalysts like Cinchona alkaloids or thiourea derivatives enhance stereocontrol. Key considerations:
  • Solvent Optimization : Non-polar solvents (toluene) improve catalyst-substrate interactions .
  • Temperature Control : Lower temperatures (0–5°C) reduce kinetic resolution interference.
  • Catalyst Loading : 5–10 mol% achieves optimal turnover without side reactions.
    Recent advances include dynamic kinetic resolution to recycle undesired enantiomers .

Safety and Handling Considerations

  • Precautions : Avoid open flames (cyclopentyl groups are flammable) and use inert atmospheres during synthesis .
  • Storage : Keep at –20°C under nitrogen to prevent degradation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.